molecular formula C17H19N3O B2602584 N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide CAS No. 1333730-61-2

N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide

Cat. No.: B2602584
CAS No.: 1333730-61-2
M. Wt: 281.359
InChI Key: OFOGBBZDZBFSLY-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide: is an organic compound characterized by its unique structure, which includes a cyanomethyl group, a propyl chain, and a pyrrole ring attached to a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an amine with an acyl chloride or anhydride.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced through a nucleophilic substitution reaction, where a cyanide ion reacts with a suitable leaving group on the methyl group.

    Attachment of the Propyl Chain: The propyl chain can be introduced via an alkylation reaction, where a propyl halide reacts with the amine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the cyanomethyl group, converting it to an amine or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyanomethyl group, where the cyanide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products:

    Oxidation: Pyrrole oxides and other oxidized derivatives.

    Reduction: Amines or aldehydes derived from the cyanomethyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Material Science: It can be incorporated into polymers to modify their properties, such as conductivity or mechanical strength.

Biology:

    Biochemical Probes: The compound can be used as a probe to study enzyme activities or protein interactions due to its unique structure.

Medicine:

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The cyanomethyl group may play a crucial role in binding interactions, while the pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

  • N-(cyanomethyl)-N-ethyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide
  • N-(cyanomethyl)-N-butyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide
  • N-(cyanomethyl)-N-propyl-2-[4-(1H-imidazol-1-yl)phenyl]acetamide

Comparison:

  • N-(cyanomethyl)-N-ethyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide: The ethyl group may result in different steric and electronic properties compared to the propyl group, affecting its reactivity and binding affinity.
  • N-(cyanomethyl)-N-butyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide: The butyl group introduces more hydrophobicity, potentially altering the compound’s solubility and interaction with hydrophobic environments.
  • N-(cyanomethyl)-N-propyl-2-[4-(1H-imidazol-1-yl)phenyl]acetamide: The imidazole ring can provide additional hydrogen bonding interactions, which may enhance binding to certain targets compared to the pyrrole ring.

N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide stands out due to its unique combination of functional groups, offering a versatile platform for various scientific applications.

Properties

IUPAC Name

N-(cyanomethyl)-N-propyl-2-(4-pyrrol-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-2-10-20(13-9-18)17(21)14-15-5-7-16(8-6-15)19-11-3-4-12-19/h3-8,11-12H,2,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOGBBZDZBFSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)CC1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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